REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Br:19][C:20]1[C:21]([F:31])=[C:22]([F:30])[C:23](F)=[C:24]([CH:28]=1)[C:25]([OH:27])=[O:26]>C1COCC1>[Br:19][C:20]1[C:21]([F:31])=[C:22]([F:30])[C:23]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[F:1])=[C:24]([CH:28]=1)[C:25]([OH:27])=[O:26] |f:1.2|
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Name
|
|
Quantity
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4.27 mL
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Type
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reactant
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Smiles
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FC1=C(N)C=CC=C1
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Name
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|
Quantity
|
66.6 mL
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Type
|
reactant
|
Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
5.63 g
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Type
|
reactant
|
Smiles
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BrC=1C(=C(C(=C(C(=O)O)C1)F)F)F
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 10 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred at this temperature for 4 h
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Duration
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4 h
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated
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Type
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CUSTOM
|
Details
|
quenched with 10% HCl solution (70 ml)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic solution was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
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CUSTOM
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Details
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Purification by trituration with boiling CH2Cl2
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Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=C(C(=O)O)C1)NC1=C(C=CC=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |